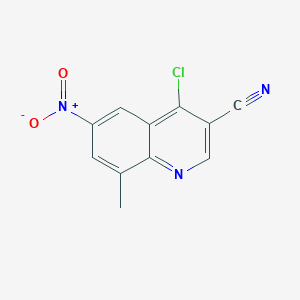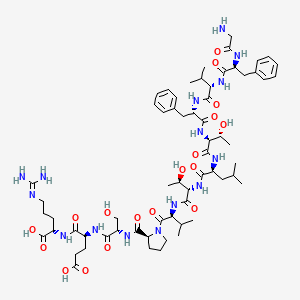
Influenza Matrix Protein (61-72)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza Matrix Protein (61-72) is a peptide fragment derived from the matrix protein of influenza viruses, specifically corresponding to amino acids 61-72. This peptide is known for its ability to induce a CD4+ T-cell response, making it a significant target in immunological studies and vaccine development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Influenza Matrix Protein (61-72) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains using TFA.
Cleavage: of the peptide from the resin.
Industrial Production Methods: Industrial production of Influenza Matrix Protein (61-72) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
化学反应分析
Types of Reactions: Influenza Matrix Protein (61-72) primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Formation of disulfide bonds if cysteine residues are present.
Reduction: Breaking of disulfide bonds.
Substitution: Amino acid substitution during mutagenesis studies.
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC.
Deprotection Reagents: TFA.
Oxidizing Agents: DMSO for disulfide bond formation.
Reducing Agents: DTT for disulfide bond reduction.
Major Products: The primary product is the peptide itself, Influenza Matrix Protein (61-72). Depending on the reactions, modified peptides with different amino acid sequences or disulfide bonds may also be formed .
科学研究应用
Influenza Matrix Protein (61-72) has several applications in scientific research:
Immunology: Used to study CD4+ T-cell responses and develop vaccines.
Virology: Helps in understanding the structure and function of influenza virus matrix proteins.
Drug Development: Serves as a target for antiviral drugs.
Structural Biology: Used in studies involving cryo-electron microscopy to determine protein structures
作用机制
The mechanism of action of Influenza Matrix Protein (61-72) involves its role as an epitope that induces a CD4+ T-cell response. This response is crucial for the immune system to recognize and combat influenza virus infections. The peptide interacts with major histocompatibility complex (MHC) class II molecules on antigen-presenting cells, leading to the activation of CD4+ T-cells .
相似化合物的比较
Matrix Protein 1 (M1): Another matrix protein from influenza viruses, involved in virus assembly and budding.
Matrix Protein 2 (M2): A proton channel protein that plays a role in virus uncoating and assembly.
Uniqueness: Influenza Matrix Protein (61-72) is unique due to its specific amino acid sequence and its ability to induce a robust CD4+ T-cell response. This makes it a valuable tool in immunological research and vaccine development .
属性
分子式 |
C63H97N15O18 |
|---|---|
分子量 |
1352.5 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H97N15O18/c1-32(2)27-41(71-59(92)50(35(7)80)76-55(88)43(29-38-19-13-10-14-20-38)72-58(91)48(33(3)4)74-54(87)42(68-46(82)30-64)28-37-17-11-9-12-18-37)53(86)77-51(36(8)81)60(93)75-49(34(5)6)61(94)78-26-16-22-45(78)57(90)73-44(31-79)56(89)69-39(23-24-47(83)84)52(85)70-40(62(95)96)21-15-25-67-63(65)66/h9-14,17-20,32-36,39-45,48-51,79-81H,15-16,21-31,64H2,1-8H3,(H,68,82)(H,69,89)(H,70,85)(H,71,92)(H,72,91)(H,73,90)(H,74,87)(H,75,93)(H,76,88)(H,77,86)(H,83,84)(H,95,96)(H4,65,66,67)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,48+,49+,50+,51+/m1/s1 |
InChI 键 |
GIVVBUTWDBWZQY-JKAUZBFUSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN)O |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


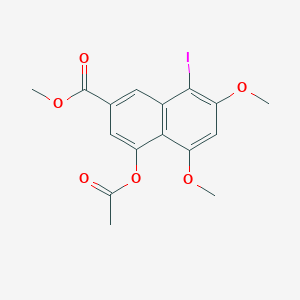
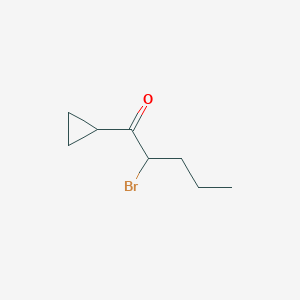
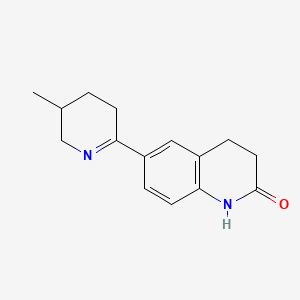


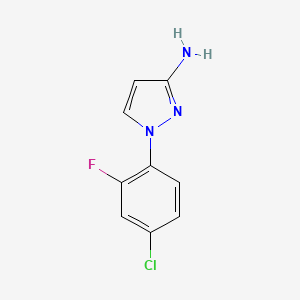
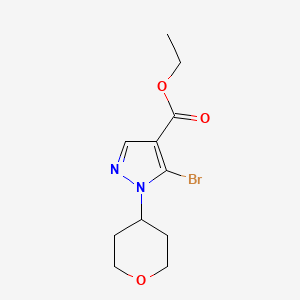
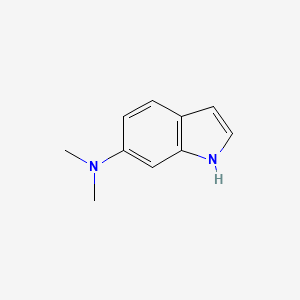
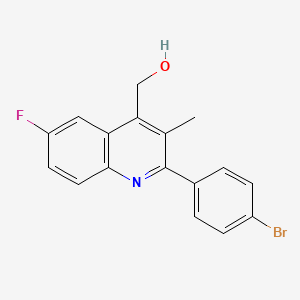
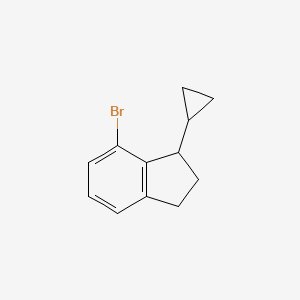

![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)

